trans-Khellactone trans-Khellactone (-)-trans-Khellactone is a natural product found in Peucedanum praeruptorum, Citrus tamurana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 15575-68-5
VCID: VC21346520
InChI: InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
SMILES: CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol

trans-Khellactone

CAS No.: 15575-68-5

Cat. No.: VC21346520

Molecular Formula: C14H14O5

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

trans-Khellactone - 15575-68-5

CAS No. 15575-68-5
Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
IUPAC Name (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Standard InChI InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
Standard InChI Key HKXQUNNSKMWIKJ-WCQYABFASA-N
Isomeric SMILES CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
SMILES CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Canonical SMILES CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Chemical Structure and Basic Properties

Molecular Characteristics

Trans-Khellactone (C₁₄H₁₄O₅) is a coumarin derivative with a molecular weight of 262.26 g/mol that belongs to the family of angular-type pyranocoumarins . The compound features a coumarin core with a fused dihydropyran ring, with the "trans" designation referring to the stereochemical configuration of substituents at the C-3' and C-4' positions of the dihydropyran ring . These positions contain hydroxyl groups that play crucial roles in the compound's biological activities and serve as potential sites for metabolic transformations .

Enantiomeric Forms

Trans-Khellactone exists in different enantiomeric forms including (-)-trans-khellactone and (+)-trans-khellactone, which differ in their stereochemical configurations . These enantiomers have distinct biological properties and pharmacokinetic profiles.

Table 1: Key Properties of Trans-Khellactone

PropertyCharacteristicReference
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight262.26 g/mol
CAS Numbers23458-04-0, 15575-68-5, 20516-17-0
Synonyms(-)-trans-khellactone, trans-(-)-Khellactone, (+)-trans-khellactone
Natural SourcesCitrus tamurana, Cyclospermum leptophyllum, Ammi visnaga

Natural Occurrence

Trans-Khellactone has been identified in various plant species, with notable presence in Citrus tamurana, Cyclospermum leptophyllum, and Ammi visnaga . It is also a key bioactive compound found in Peucedanum praeruptorum Dunn (Chinese name: Qian-hu), a plant traditionally used in Chinese medicine .

Synthetic Methods

Analytical Detection Methods

Several sophisticated analytical methods have been developed for the detection and quantification of trans-Khellactone:

  • Online solid phase extraction-chiral high performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) has been used for simultaneous enantiospecific quantitation of (+)-trans-khellactone and other angular-type pyranocoumarins in rat plasma .

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been employed for comparative pharmacokinetic studies of pyranocoumarins and khellactone derivatives .

These methods demonstrate the importance of chiral separation techniques for accurately analyzing the different enantiomers of trans-Khellactone.

Pharmacokinetics and Metabolism

Metabolic Pathways

Understanding the metabolic fate of trans-Khellactone is crucial for its development as a potential therapeutic agent. The primary metabolic pathways for khellactone derivatives have been identified as:

  • Hydrolysis

  • Oxidation

  • Acyl migration

  • Glucuronidation

These processes are primarily mediated by carboxylesterases, cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs) . The extensive metabolism often results in poor oral bioavailability, which represents a significant challenge for the therapeutic application of these compounds .

Structure-Metabolism Relationships

Several structural features play determinant roles in the metabolic profiles of khellactone derivatives:

  • Polarity

  • Acyl groups substituted at C-3' and C-4' positions

  • Configuration of C-3' and C-4' (cis vs. trans)

  • Moieties substituted at C-3 and C-4 positions

For instance, after oral administration of praeruptorin A (a khellactone derivative), the prototype compound is difficult to detect in plasma, while cis-khellactone enantiomers are observed as the dominant metabolites . This indicates extensive first-pass metabolism of khellactone derivatives.

Pharmacokinetic Characteristics

Pharmacokinetic studies of khellactone derivatives have revealed the following general characteristics:

  • Peak time (tmax) values less than 2 hours

  • Half-life (t1/2) values less than 200 minutes for most compounds

  • Total exposure time (AUC0-t) values less than 7 hours

Table 2: Comparative Pharmacokinetic Parameters of Trans-Khellactone and Related Compounds

CompoundPeak Time (tmax)Half-life (t1/2)MetabolismReference
Khellactone derivatives< 2 hours< 200 minutesHydrolysis, Oxidation, Acyl migration, Glucuronidation
Praeruptorin ANot specifiedNot detected in plasma as prototypeMetabolized to cis-khellactone enantiomers
(+)-trans-khellactoneRequires specialized detection methodsVariableSubject to enzymatic transformations

Biological Activities

Anti-inflammatory Properties

While the search results focus more on cis-Khellactone's anti-inflammatory properties, these findings provide insight into the potential anti-inflammatory mechanisms of khellactone derivatives in general. Research has shown that khellactone derivatives can inhibit the production of pro-inflammatory mediators including:

  • Nitric oxide (NO)

  • Inducible nitric oxide synthase (iNOS)

  • Interleukin-1 beta (IL-1β)

  • Interleukin-4 (IL-4)

Other Biological Activities

Khellactone derivatives have been reported to exhibit various biological activities, including:

  • Anti-hypertension effects

  • Anti-HIV properties

  • Reversing P-glycoprotein (P-gp) mediated multidrug resistance

  • Anti-platelet aggregation

  • Inducing differentiation and apoptosis of cancer cells

  • Cytotoxicity against certain cell lines

Of particular note, some khellactone derivatives such as 3'-O,4'-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone have demonstrated significant MDR-reversing activity both in vitro and in vivo, indicating promising potential for medical applications .

Comparison with Related Compounds

Relationship with Cis-Khellactone

Trans-Khellactone differs from cis-Khellactone in the stereochemical configuration at the C-3' and C-4' positions. This structural difference leads to distinct biological activities and metabolic profiles.

Table 3: Comparison of Trans-Khellactone and Cis-Khellactone

FeatureTrans-KhellactoneCis-KhellactoneReference
StereochemistryTrans configuration at C-3' and C-4'Cis configuration at C-3' and C-4'
sEH InhibitionNot specifically reportedIC50 value of 3.1 ± 2.5 μM, Ki value of 3.5 μM
Natural SourcesMultiple plant speciesIsolated from Peucedanum japonicum roots
Detection MethodsEnantiospecific determination via chiral LC-MS/MSSimilar analytical approaches

Comparison with Other Khellactone Derivatives

Various khellactone derivatives have been developed and studied, including:

  • Praeruptorin A (PA): A khellactone derivative that undergoes metabolism to form cis-khellactone enantiomers .

  • Praeruptorin B (PB): Another derivative studied in pharmacokinetic analyses .

  • Praeruptorin E (PE): A khellactone derivative included in enantiospecific determination studies .

These derivatives differ primarily in the substituents at the C-3' and C-4' positions, which significantly influence their biological activities and pharmacokinetic properties.

Current Research and Future Perspectives

Recent Research Findings

Recent research on trans-Khellactone and related compounds includes:

  • Development of enantioselective synthesis methods for obtaining pure enantiomers of trans-Khellactone .

  • Studies on the pharmacokinetics and metabolism of khellactone derivatives, revealing the importance of structure-metabolism relationships .

  • Investigation of specific biological activities, such as the inhibitory effect of cis-Khellactone on soluble epoxide hydrolase (sEH) .

Research Challenges and Future Directions

Several challenges and future directions in trans-Khellactone research can be identified:

  • More comprehensive studies on the specific biological activities of trans-Khellactone compared to its isomers

  • Development of improved synthetic methods for obtaining stereochemically pure trans-Khellactone

  • Further investigation of structure-activity relationships to design more effective derivatives

  • Strategies to improve pharmacokinetic properties, particularly addressing the extensive metabolism that leads to poor oral bioavailability

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